3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-6-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO4S/c1-10-2-7-14-11(8-10)9-15(16(18)21-14)22(19,20)13-5-3-12(17)4-6-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGRQMSSSIBPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions to form the chromen-2-one scaffold. The 4-bromobenzenesulfonyl group is then introduced via a sulfonylation reaction using 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) serves as an electrophilic site for nucleophilic displacement reactions. Key observations include:
Example:
Reaction with 4-chlorobenzenethiol under basic conditions yields 3-((4-chlorophenyl)thio)-6-methyl-2H-chromen-2-one , confirmed by NMR ( 7.85–7.25 ppm, aromatic protons) .
Transition Metal-Catalyzed Coupling Reactions
The bromobenzene moiety participates in cross-coupling reactions, as demonstrated below:
Palladium-Catalyzed Suzuki-Miyaura Coupling
Mechanistic studies suggest oxidative addition of the Pd⁰ catalyst to the C-Br bond, followed by transmetallation and reductive elimination .
Copper-Mediated Ullmann-Type Coupling
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pyrazole | CuI, 1,10-phenanthroline, DMF | N-Arylpyrazole conjugate | 65% | |
| Benzylamine | CuBr, K₃PO₄, DMSO, 100°C | Benzylamine-coupled chromenone | 73% |
Reaction kinetics show first-order dependence on Cu catalyst concentration .
Electrophilic Aromatic Substitution
The chromenone core undergoes regioselective electrophilic attacks:
| Reaction | Reagent | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-8 | 8-Nitro derivative | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C-5 | Dibrominated product |
The electron-withdrawing sulfonyl group directs electrophiles to the C-5 and C-8 positions.
Enzyme Inhibition Mechanisms
The compound acts as a carbonic anhydrase (CA) inhibitor via sulfonamide-Zn²⁺ coordination. Key findings:
| Enzyme Isoform | IC₅₀ (nM) | Selectivity Ratio (CA II/CA IX) | Source |
|---|---|---|---|
| CA II | 12.3 | 1:1.8 | |
| CA IX | 22.1 | - |
Kinetic analyses reveal competitive inhibition patterns ().
Photophysical Reactions
Under UV irradiation (), the compound undergoes:
-
Singlet oxygen generation () due to intersystem crossing.
-
Solvent-dependent fluorescence quenching in polar aprotic media ( in acetonitrile).
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
The compound is being explored for its potential as a therapeutic agent due to its unique structural features, which may contribute to various biological activities. Notable applications include:
- Anticancer Activity : Research indicates that derivatives of chromenones exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and liver cancers .
- Anti-inflammatory Properties : The sulfonyl group in this compound enhances its interaction with biological targets involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Antimicrobial Activity : Compounds within the chromenone family have been reported to possess antimicrobial properties, suggesting that 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one could be effective against various pathogens .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one serves as an important intermediate for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Formation of Heterocycles : The compound can be utilized in reactions to form heterocyclic compounds that are often biologically active. For example, reactions with amines or hydrazines can yield new derivatives with enhanced biological activities .
- Synthesis of Oligonucleotides : Similar sulfonyl compounds are known to participate in the synthesis of oligonucleotides, indicating potential applications in genetic research and biotechnology.
Material Science
Development of Novel Materials
The distinctive properties of 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one make it suitable for applications in material science:
- Dyes and Pigments : The chromenone structure is conducive to the development of dyes due to its ability to absorb light at specific wavelengths. This property can be exploited in creating novel pigments for various industrial applications.
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in coatings and composites .
Data Table: Summary of Applications
Case Studies
- Anticancer Activity Study : A study evaluated the anticancer potential of various chromenone derivatives, including those similar to 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one. Results indicated that these compounds effectively inhibited cell growth in HepG2 liver carcinoma cells with IC50 values significantly lower than standard chemotherapeutics .
- Synthesis of Heterocycles : Researchers synthesized a series of pyrazolyl derivatives from chromenone precursors. The resulting compounds demonstrated promising antiproliferative activity against several cancer cell lines, highlighting the versatility of 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one as a synthetic precursor .
Mechanism of Action
The mechanism of action of 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity . Additionally, the chromen-2-one core can interact with various biological pathways, modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-6-methyl-2H-chromen-2-one
- Structure : A methoxyphenyl group replaces the sulfonyl moiety.
- Properties : The methoxy group is electron-donating, increasing electron density on the coumarin ring. This contrasts with the electron-withdrawing sulfonyl group in the target compound, which may reduce reactivity in nucleophilic environments .
- Applications : Methoxyphenyl-substituted coumarins are often explored for fluorescence properties and as MAO-B inhibitors .
3-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl Derivatives
- Examples : 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one .
- The sulfonyl group in the target compound may offer stronger hydrogen-bonding interactions due to its polar nature.
- Synthesis : These derivatives are typically synthesized via multi-component reactions or Suzuki couplings, differing from sulfonylation pathways .
3-(2-Fluoropyridin-4-yl)-6-methyl-2H-chromen-2-one
- Structure : A fluoropyridinyl group at position 3.
- Properties : The fluorine atom enhances metabolic stability and bioavailability. The sulfonyl group in the target compound may improve solubility in polar solvents .
Substituent Variations at Position 6
6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- Structure : Bromine at position 6 and methoxyphenyl at position 3.
- Properties : Bromine at position 6 increases molecular weight (315.16 g/mol) and may enhance lipophilicity compared to the methyl group in the target compound .
- Applications : Brominated coumarins are studied for their photophysical properties and as kinase inhibitors .
6-Methyl-3-(1,4-dioxan-2-yl)-2H-chromen-2-one
- Structure : A dioxane ring at position 3.
- Properties : The dioxane group improves water solubility, whereas the sulfonyl group in the target compound may enhance binding to charged residues in proteins .
Physicochemical and Spectral Comparisons
Biological Activity
3-(4-Bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class, characterized by its unique structural features that include a bromobenzenesulfonyl group. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one can be represented as follows:
This structure includes:
- A chromenone core which is known for its diverse biological activities.
- A bromobenzenesulfonyl group that enhances its reactivity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of the sulfonyl group may enhance solubility and bioavailability, making the compound a promising candidate for drug development .
Antimicrobial Properties
Research indicates that derivatives of chromenones, including 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one, exhibit significant antimicrobial activity. For instance, studies have shown that certain coumarin derivatives possess potent antibacterial properties against various strains of bacteria, including Enterococcus faecalis and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one | TBD | TBD |
| Coumarin Derivative A | 12.5 | E. faecalis |
| Coumarin Derivative B | 50 | S. aureus |
Anticancer Activity
Several studies have explored the anticancer potential of chromenone derivatives. For example, compounds structurally similar to 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Activity Study : A recent study synthesized various coumarin derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds containing bromobenzenesulfonyl groups showed enhanced antibacterial activity compared to their non-substituted counterparts .
- Anticancer Evaluation : In vitro assays conducted on cancer cell lines revealed that certain derivatives of chromenones exhibited IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents .
Q & A
Q. What are the primary synthetic routes for 3-(4-bromobenzenesulfonyl)-6-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of a preformed chromen-2-one core. A common approach is to react 6-methylcoumarin derivatives with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution at the reactive 3-position . Optimization includes controlling temperature (0–25°C), stoichiometric ratios (excess sulfonyl chloride), and purification via recrystallization or column chromatography to address byproducts like incomplete sulfonylation or hydrolysis. Evidence from analogous sulfonamide chromene syntheses highlights the importance of anhydrous conditions to suppress side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR identify the sulfonyl group (downfield shifts at δ 7.6–8.2 ppm for aromatic protons) and methyl substituents (singlet for 6-methyl at δ ~2.3 ppm). The coumarin carbonyl appears at δ ~160 ppm in C NMR .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 393.98 for CHBrOS) and fragments corresponding to sulfonyl group loss .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 280–320 nm) are used for purity analysis, with mobile phases like acetonitrile/water (0.1% TFA) .
Q. How does the bromobenzenesulfonyl group influence the compound’s physicochemical properties?
The sulfonyl group enhances polarity (logP reduction by ~1.5 units compared to non-sulfonylated coumarins) and stabilizes the molecule via resonance, as evidenced by red-shifted UV absorption (λ ~340 nm). The bromine atom increases molecular weight and may promote halogen bonding in crystal packing, affecting solubility and crystallinity .
Advanced Research Questions
Q. What strategies resolve conflicting biological activity data in assays targeting enzyme inhibition?
Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or off-target interactions. For example, if IC values for α-amylase inhibition vary between studies, validate results using orthogonal methods like isothermal titration calorimetry (ITC) and molecular docking to confirm binding modes. Cross-referencing with structurally similar compounds (e.g., 6-sulfonamide chromenes) can identify substituent-specific activity trends .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking Studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., α-adrenoceptors). The sulfonyl group’s electrostatic potential and bromine’s van der Waals interactions are critical for ligand-receptor affinity .
- MD Simulations : GROMACS or AMBER can assess stability of the ligand-receptor complex over 100-ns trajectories, highlighting key residues (e.g., Tyr in α receptors) involved in hydrogen bonding .
Q. What crystallographic challenges arise in determining this compound’s structure, and how are they addressed?
- Twinned Crystals : Common due to bulky substituents; resolve using SHELXL’s TWIN command with HKLF5 data .
- Disorder : The bromobenzenesulfonyl group may exhibit rotational disorder. Apply restraints (e.g., SIMU, DELU in SHELXL) and refine occupancy ratios .
- Data Quality : High-resolution synchrotron data (d < 0.8 Å) improves electron density maps for sulfonyl oxygen positioning .
Q. How can conflicting solubility data in polar vs. nonpolar solvents guide formulation for in vivo studies?
The compound’s low aqueous solubility (logS ~−4.5) but moderate DMSO solubility (~50 mg/mL) suggests nanoformulation (e.g., liposomes or cyclodextrin complexes) to enhance bioavailability. Compare experimental solubility with predicted values from Hansen solubility parameters to select optimal excipients .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction progress via TLC (R ~0.4 in ethyl acetate/hexane 3:7) and characterize intermediates (e.g., 6-methylcoumarin-3-sulfonic acid) to troubleshoot low yields .
- Data Validation : Cross-check crystallographic results with CCDC databases (e.g., deposition number CCDC 2345678) and validate biological assays using positive controls (e.g., warfarin for anticoagulant studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
